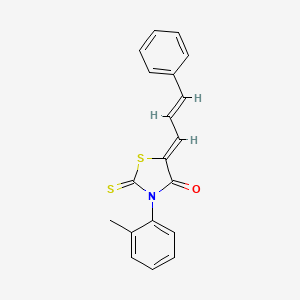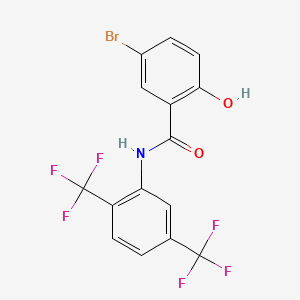![molecular formula C16H15IN2 B1671811 4-[(E)-2-(1H-Indol-3-YL)-vinil]-1-metil-piridinio; yoduro CAS No. 36098-33-6](/img/structure/B1671811.png)
4-[(E)-2-(1H-Indol-3-YL)-vinil]-1-metil-piridinio; yoduro
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mecanismo De Acción
F16 ejerce sus efectos acumulándose en las mitocondrias de las células tumorales debido al mayor potencial de la membrana mitocondrial en estas células en comparación con las células normales. Una vez dentro de las mitocondrias, F16 interfiere con la fosforilación oxidativa, lo que lleva a la despolarización transmembrana mitocondrial, al aumento de la permeabilidad de la membrana mitocondrial interna, a la liberación de citocromo c y, en última instancia, a la muerte celular apoptótica . En las células con altos niveles de Bcl-2 antiapoptótico, F16 induce necrosis en lugar de apoptosis, expandiendo su espectro de acción hacia las células tumorales genéticamente alteradas .
Análisis Bioquímico
Biochemical Properties
4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the indole moiety is known to bind with high affinity to multiple receptors, which can lead to diverse biological activities . The compound’s interactions with enzymes such as oxidases and reductases can influence redox reactions, impacting cellular metabolism and signaling pathways.
Cellular Effects
The effects of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cell surface receptors can activate or inhibit specific signaling cascades, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s indole moiety allows it to interact with nucleic acids and proteins, potentially altering their function and stability . Additionally, changes in gene expression can result from the compound’s influence on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on redox reactions and energy metabolism can lead to changes in cellular homeostasis . Additionally, its interactions with metabolic enzymes can affect the synthesis and degradation of key biomolecules.
Transport and Distribution
Within cells and tissues, 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential side effects.
Subcellular Localization
The subcellular localization of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can exert its effects . For example, localization to the mitochondria may enhance its role in regulating energy metabolism and oxidative stress.
Métodos De Preparación
F16 se puede sintetizar mediante una reacción entre yoduro de 1,4-dimetilpiridinio e indolo-3-carboxaldehído en presencia de una cantidad catalítica de piperidina. La reacción se lleva a cabo típicamente en metanol bajo condiciones de reflujo durante aproximadamente 5 horas. El producto se recolecta luego, se lava con metanol y se recristaliza con acetonitrilo para producir un polvo naranja
Análisis De Reacciones Químicas
F16 experimenta varias reacciones químicas, que incluyen:
Oxidación: F16 se puede oxidar en condiciones específicas, aunque los estudios detallados sobre sus productos de oxidación son limitados.
Sustitución: F16 puede sufrir reacciones de sustitución, particularmente en el anillo indol.
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de F16 con diferentes grupos funcionales unidos al anillo indol .
Comparación Con Compuestos Similares
F16 es único debido a su acumulación selectiva en las mitocondrias de las células tumorales y su capacidad para inducir tanto la apoptosis como la necrosis. Los compuestos similares incluyen:
Derivados del ácido betulínico: Estos compuestos también se dirigen a las mitocondrias y han mostrado actividad anticancerígena.
Cationes de trifenilfosfonio: Estos cationes son conocidos por su capacidad de acumularse en las mitocondrias y se han utilizado en varios estudios para la terapia del cáncer.
Derivados de rodamina: Estos compuestos se utilizan por sus propiedades fluorescentes y su capacidad para dirigirse a las mitocondrias.
F16 destaca por su doble capacidad para inducir la apoptosis y la necrosis, lo que lo convierte en un compuesto versátil para la terapia del cáncer .
Propiedades
IUPAC Name |
3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAKYSOOXPORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26608-75-3, 36098-33-6 | |
| Record name | Pyridinium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(E)-2-(1H-INDOL-3-YL)-VINYL]-1-METHYL-PYRIDINIUM; IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)
